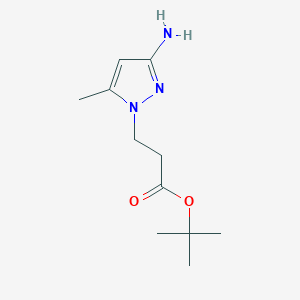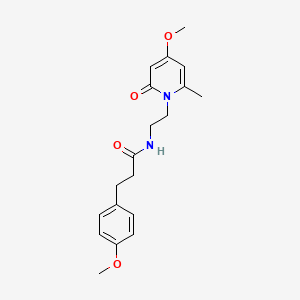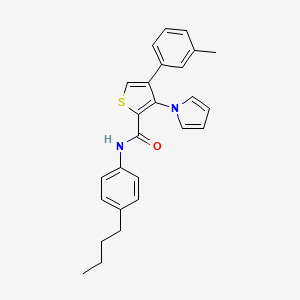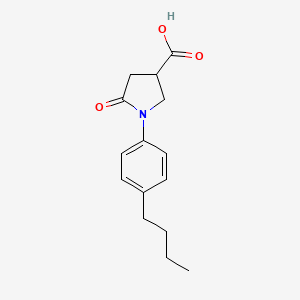
Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate, also known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate is not fully understood. However, it is believed that this compound-based polymers act as electron donors and acceptors, facilitating the movement of charge carriers within the material. This results in the efficient conversion of light energy into electrical energy in the case of organic solar cells and the emission of light in the case of light-emitting diodes.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and biocompatibility, making it a suitable candidate for use in biomedical applications.
实验室实验的优点和局限性
One of the main advantages of Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate is its ease of synthesis from commercially available starting materials. Additionally, this compound-based polymers exhibit excellent optoelectronic properties, making them suitable for use in various organic electronic devices. However, one of the limitations of this compound is its relatively low solubility in common organic solvents, which can make it challenging to work with in the laboratory.
未来方向
There are several future directions for the research on Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate. One of the most promising directions is the development of this compound-based polymers for use in high-performance organic electronic devices. Additionally, the potential biomedical applications of this compound need to be explored further. The development of new synthetic methods for this compound and its derivatives can also lead to the discovery of new materials with improved properties. Finally, the use of computational methods to study the electronic properties of this compound-based polymers can provide valuable insights into their optoelectronic behavior.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its ease of synthesis, excellent optoelectronic properties, low toxicity, and biocompatibility make it a suitable candidate for use in organic electronics and biomedical applications. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.
合成方法
The synthesis of Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of tert-butyl acrylate with hydrazine hydrate to form tert-butyl 3-hydrazinylpropionate. The second step involves the reaction of the intermediate product with 3-amino-5-methylpyrazole in the presence of triethylamine to form this compound. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学研究应用
Tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics. This compound has been used as a building block for the synthesis of conjugated polymers that exhibit excellent optoelectronic properties, such as high charge carrier mobility and low bandgap energy. These properties make this compound-based polymers suitable for use in organic solar cells, light-emitting diodes, and field-effect transistors.
属性
IUPAC Name |
tert-butyl 3-(3-amino-5-methylpyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8-7-9(12)13-14(8)6-5-10(15)16-11(2,3)4/h7H,5-6H2,1-4H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVJLEMWTZWTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2751875.png)
![N-(1-Cyanocyclobutyl)-2-[(1-hydroxycycloheptyl)methyl-methylamino]acetamide](/img/structure/B2751877.png)
![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2751878.png)



![Methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2751883.png)
![7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2751887.png)
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2751890.png)
